[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS 911627-08-2 properties
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS 911627-08-2 properties
This technical guide provides an in-depth analysis of [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester (CAS 911627-08-2), a critical intermediate in medicinal chemistry.
[1]
Executive Summary & Structural Significance
Ethyl [1,4'-bipiperidine]-2-carboxylate (CAS 911627-08-2) represents a "privileged scaffold" in modern drug discovery. Structurally, it consists of two piperidine rings linked via a nitrogen-carbon bond (
This molecule is highly valued for three specific architectural features:
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Defined Stereochemical Vector: The C2-carboxylate provides a specific vector for extending the carbon skeleton, crucial for accessing sub-pockets in GPCR targets (e.g., CCR5, MCH1R).
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Basic Center Modulation: It contains two basic nitrogen atoms with distinct pKa values. The tertiary amine (N1) is electronically modulated by the adjacent ester, while the secondary amine (N4') remains highly nucleophilic, allowing for orthogonal functionalization.
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Conformational Rigidity: The bipiperidine core restricts conformational freedom compared to linear diamines, reducing the entropic penalty upon protein binding.
Physicochemical Profile (Datasheet)
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.
| Property | Value / Description | Context |
| CAS Number | 911627-08-2 | Unique Identifier |
| IUPAC Name | Ethyl [1,4'-bipiperidine]-2-carboxylate | Systematic Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 240.34 g/mol | - |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing at 4°C. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poor solubility in hexanes/water (neutral pH).[1][2] |
| LogP (Predicted) | 1.16 ± 0.2 | Lipophilic enough for membrane permeability. |
| pKa (Base 1) | ~10.5 (Secondary Amine) | Highly basic; protonated at physiological pH. |
| pKa (Base 2) | ~6.8 - 7.5 (Tertiary Amine) | Modulated by electron-withdrawing ester. |
| Boiling Point | ~350°C (Predicted) | Do not distill at atm pressure. Use high vac (<1 mmHg). |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; absorbs |
Synthetic Routes & Optimization
The synthesis of CAS 911627-08-2 typically employs Reductive Amination , a method chosen for its ability to construct the
The "Self-Validating" Protocol (Reductive Amination)
This protocol minimizes side reactions (over-alkylation) by controlling the iminium ion formation equilibrium.
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Starting Materials: Ethyl pipecolate (Amine source) and
-Boc-4-piperidone (Ketone source). -
Reagent Selection: Sodium Triacetoxyborohydride (
) is preferred over due to lower toxicity and better selectivity for aldehydes/ketones in the presence of esters.
Step-by-Step Methodology:
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Imine Formation (Equilibrium):
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Dissolve Ethyl pipecolate (1.0 eq) and
-Boc-4-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE) or DCM. -
Critical Step: Add Acetic Acid (1.0 - 1.5 eq). Acid catalysis is required to protonate the ketone oxygen, facilitating nucleophilic attack by the secondary amine.
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Stir for 30-60 minutes at Room Temperature (RT) to establish the iminium equilibrium.
-
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Reduction:
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Add
(1.5 eq) portion-wise. -
Observation: Mild effervescence may occur. The reaction is typically complete in 4-12 hours.
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Validation: Monitor by TLC (stain with Ninhydrin or PMA). The disappearance of the starting amine is the key indicator.
-
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Workup & Deprotection:
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Quench with saturated
. Extract with DCM. -
The intermediate is Ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperidine-2-carboxylate .
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Cleavage: Treat the intermediate with
in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the target CAS 911627-08-2 as a salt (or free base after neutralization).
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Synthetic Workflow Diagram
The following diagram illustrates the logic flow, including the critical decision point for scale-up (using Benzyl protection instead of Boc for cost efficiency).
Caption: Figure 1. Dual-pathway synthesis strategy comparing Laboratory (Boc) vs. Industrial (Benzyl) routes for generating the bipiperidine scaffold.
Applications in Medicinal Chemistry
This scaffold is versatile. The secondary amine at the 4'-position is the primary "handle" for diversification.
Orthogonal Functionalization Logic
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Amide Coupling (Library Generation): The secondary amine reacts rapidly with acid chlorides or carboxylic acids (using HATU/EDCI).
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Why: This creates the "Left-Hand Side" (LHS) diversity often seen in CCR5 antagonists.
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Ester Hydrolysis: Saponification (LiOH/THF/H2O) of the ethyl ester yields the carboxylic acid.
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Caution: Epimerization at C2 can occur if harsh conditions (high temp, strong alkoxide bases) are used. LiOH at RT is recommended.
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Reduction to Alcohol: Treatment with
or converts the ester to a primary alcohol, useful for ether synthesis or converting to a fluoromethyl group.
Analytical Quality Control
To ensure the integrity of the scaffold before using it in complex synthesis:
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1H NMR (Diagnostic Peaks in
):-
4.1-4.2 ppm (q, 2H): Ethyl ester
. - 3.0-3.2 ppm (dd, 1H): The chiral proton at C2 (alpha to ester). The multiplicity confirms the rigidity of the ring.
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2.2-2.6 ppm (m): The
bridgehead proton.
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4.1-4.2 ppm (q, 2H): Ethyl ester
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Mass Spectrometry:
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ESI+: Expect
. -
Common fragmentation: Loss of the ethyl group (
) or cleavage of the bipiperidine bond.
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Handling & Safety (E-E-A-T)
While specific toxicological data for this intermediate is limited, it should be handled under the "Potent Pharmacophore" Assumption :
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Inhalation Risk: As a secondary amine, it may be corrosive to mucous membranes. Use a fume hood.
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Skin Absorption: The lipophilic nature (LogP > 1) suggests potential dermal absorption. Nitrile gloves (double-gloving recommended) are standard.
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Stability:
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Air Sensitivity: Secondary amines absorb
to form carbamates. Store under Argon. -
Thermal Stability: Stable at RT, but ester exchange (transesterification) can occur in alcoholic solvents with catalytic base.
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References
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PubChem Compound Summary. (n.d.). Ethyl [1,4'-bipiperidine]-2-carboxylate (Compound CID 4778296). National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (Fundamental protocol basis for bipiperidine synthesis). Retrieved from [Link]
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Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. (Contextualizing the stability and synthesis of piperidine scaffolds). Retrieved from [Link]
